In Vivo Exposure of Sulfociprofloxacin (M2) is 10- to 100-Fold Lower Than Parent Ciprofloxacin in Humans
In a clinical study of 24 patients receiving 200 mg intravenous ciprofloxacin, the concentrations of the metabolite sulfociprofloxacin (M2) were quantified via HPLC. Its concentration in both lung tissue and plasma was found to be 10- to 100-fold lower than that of the parent drug, ciprofloxacin [1]. This stark quantitative difference underscores that the parent compound is the primary driver of therapeutic efficacy, and that the metabolite plays a minor, if any, role in the direct antimicrobial effect in these tissues [1].
| Evidence Dimension | Concentration in biological tissues (human plasma, lung, and bronchial tissue) |
|---|---|
| Target Compound Data | 10- to 100-fold lower concentration |
| Comparator Or Baseline | Parent drug: Ciprofloxacin |
| Quantified Difference | Concentrations of sulfociprofloxacin are 10x to 100x lower than ciprofloxacin. |
| Conditions | In vivo study in 24 human patients post-resection of the lung; 200 mg ciprofloxacin given intravenously 1-3 hours before surgery; quantification by HPLC [1]. |
Why This Matters
This evidence is critical for drug metabolism research and method validation, highlighting the need for a specific, sensitive analytical standard (Sulfociprofloxacin) to accurately quantify low-abundance metabolites distinct from the parent drug.
- [1] Bacracheva, N., Gerova, Z., Chervenakov, P., Vlahov, V., Dobrev, P. and Scholl, H. (1991) 'The distribution of ciprofloxacin and its metabolites in human plasma, pulmonary and bronchial tissues', International Journal of Clinical Pharmacology, Therapy, and Toxicology, 29(9), pp. 352-356. PMID: 1937996. View Source
